molecular formula C4H6N4S B1586275 2,4-Diamino-6-mercaptopyrimidine CAS No. 81012-96-6

2,4-Diamino-6-mercaptopyrimidine

Cat. No. B1586275
CAS RN: 81012-96-6
M. Wt: 142.19 g/mol
InChI Key: SOUUDGAWOJKDRN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of DAMP involves various methods, including condensation reactions or modifications of existing pyrimidine derivatives. For example, one approach is the reaction between tetraaminopyrimidine and dihydroxyacetone , leading to the formation of DAMP. This synthesis step is crucial for obtaining the compound in sufficient quantities for further studies .


Chemical Reactions Analysis

  • Acylation : DAMP can undergo acylation with carboxylic acid chlorides, leading to substitution at various nucleophilic centers (sulfur, nitrogen, or amino group) depending on reaction conditions .
  • Metal-Organic Framework (MOF) Formation : DAMP serves as a chelating agent in the preparation of a novel nickel metal–organic framework (Ni-DAMP-MOF). This MOF has been characterized and used as a heterogeneous catalyst in various organic reactions, including the synthesis of pyranopyrazoles and selective oxidation of sulfides to sulfoxides .

Scientific Research Applications

Reactivity and Derivative Formation

  • Reactivity Analysis : 5,6-Diamino-4-hydroxy-2-mercaptopyrimidine, closely related to 2,4-Diamino-6-mercaptopyrimidine, demonstrates significant reactivity with mono- and α,ω-dihalocompounds, leading to the formation of previously undescribed alkyl derivatives (Cosimelli et al., 2004).

Applications in Cancer Research

  • Inhibitors of DNA Repair Pathways : Mercaptopyrimidine derivatives, including 2,4-Diamino-6-mercaptopyrimidine, are studied for their roles in inhibiting DNA repair pathways, specifically nonhomologous end joining, which is a crucial strategy in cancer therapy. This inhibition could lead to enhanced cancer cell death and increased efficacy when combined with certain cancer treatments (Ray et al., 2022).

Synthesis Monitoring

  • Synthesis Process Monitoring : A method for monitoring the synthesis process of 4,5-Diamino-6-hydroxy-2-mercaptopyrimidine, closely related to 2,4-Diamino-6-mercaptopyrimidine, has been developed. This involves employing specific solvent systems for TLC (Thin Layer Chromatography) development (Xue, 2002).

Acylation Reactions

  • Acylation Studies : 4,6-Diamino-2-mercaptopyrimidine, a compound structurally similar to 2,4-Diamino-6-mercaptopyrimidine, has been studied for its acylation reactions with carboxylic acid chlorides. The research indicates varied acylation at multiple nucleophilic centers, depending on factors like temperature and reactants (Podzigun et al., 1980).

Synthesis and Structure Analysis

  • Structure Determination : Studies on the synthesis and structure of SCR7, a DNA ligase inhibitor, involve 4,5-Diamino-6-hydroxy-2-mercaptopyrimidine, a compound related to 2,4-Diamino-6-mercaptopyrimidine. This research is significant in understanding the molecular structures involved in DNA repair pathway inhibition (Greco et al., 2016).

Metal Complex Formation

  • Complex Formation with Metals : The synthesis and characterization of new complexes using 5,6-Diamino-4-hydroxy-2-mercaptopyrimidine have been explored. These complexes, which could have anticancer applications, showcase the potential of mercaptopyrimidine derivatives in forming biologically active metal complexes (El-Morsy et al., 2014).

Corrosion Inhibition

  • Copper Corrosion Inhibition : The compound 4,6-Diamino-2-mercaptopyrimidine, structurally similar to 2,4-Diamino-6-mercaptopyrimidine, is studied for its effectiveness as a copper corrosion inhibitor. This research is crucial for understanding the application of these compounds in materials science and corrosion protection (Cheng et al., 2016).

properties

IUPAC Name

2,6-diamino-1H-pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4S/c5-2-1-3(9)8-4(6)7-2/h1H,(H5,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUUDGAWOJKDRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=NC1=S)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10230851
Record name 4-Thioxo-1H-pyrimidine-2,6-diammonium sulphate
Source EPA DSSTox
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Molecular Weight

142.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diamino-6-mercaptopyrimidine

CAS RN

56-08-6, 81012-96-6
Record name 2,6-Diamino-4(3H)-pyrimidinethione
Source CAS Common Chemistry
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Record name 4-Thioxo-1H-pyrimidine-2,6-diammonium sulphate
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Record name 56-08-6
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Thioxo-1H-pyrimidine-2,6-diammonium sulphate
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Record name 4-thioxo-1H-pyrimidine-2,6-diammonium sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.394
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Record name 2,4-DIAMINO-6-MERCAPTOPYRIMIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
60
Citations
A Aljazzar, Q Abu-Remeleh, AA Alsharif… - Journal of Chemistry …, 2010 - researchgate.net
Malaria is a disease that has drawn worldwide attention due to the alarming rise of mortality rates particularly in third world countries. During the Plasmodium parasite intraerythrocytic …
Number of citations: 6 www.researchgate.net
M Israel, HK Protopapa, HN Schlein… - Journal of Medicinal …, 1964 - ACS Publications
The preparation of the title compounds has been accomplished from acyclic starting materials via a sequence of steps involving synthesis and reduction of the corresponding 5-…
Number of citations: 13 pubs.acs.org
GB Elion, WH Lange, GH Hitchings - Journal of the American …, 1956 - ACS Publications
When 4, 5-diammo-6-mercaptopyrimidines are treated with aqueous formic acid at room temperature the 5-formamido derivatives can be isolated. The sodium salts of these, on heating, …
Number of citations: 60 pubs.acs.org
M Israel, HK Protopapa, S Chatterjee… - Journal of Pharmaceutical …, 1965 - Elsevier
Three methods have been developed for the preparation of 2,4,5-triamino-6-methylthiopyrimidine: (a) by reduction of 2,4-diamino-6-methylthio-5-phenylazopyrimidine, (b) by reduction …
Number of citations: 8 www.sciencedirect.com
B Roth - Journal of Medicinal Chemistry, 1969 - ACS Publications
2, 4-Diamino-5-and-6-substituted thieno [2, 3-d] pyrimidines havebeen preparedfrom 2, 4-diamino-6-mercaptopyrimidine plus-halo ketones. The ease of cyclization of the intermediate …
Number of citations: 31 pubs.acs.org
RG Strachan, MAP Meisinger, WV Ruyle… - Journal of Medicinal …, 1964 - ACS Publications
Sandler for technical assistance at various times during this investigation. We are indebted to Mr. James H. Gunnerson for the infrared and ultraviolet absorp-tion spectra. …
Number of citations: 10 pubs.acs.org
A Rosowsky, AT Papoulis… - Journal of medicinal …, 1997 - ACS Publications
Ten previously unreported 2,4-diaminothieno[2,3-d]pyrimidine lipophilic dihydrofolate reductase inhibitors were synthesized as potential inhibitors of Pneumocystis carinii and …
Number of citations: 48 pubs.acs.org
SX Wang, Y Zhou, W Guan, B Ding - Nanoscale Research Letters, 2008 - Springer
In this work, the main attention was focused on the synthesis of stimuli-responsive magnetic nanoparticles (SR-MNPs) and the influence of glutathione concentration on its cleavage …
Number of citations: 29 link.springer.com
A Rosowsky, AT Papoulis… - Journal of Medicinal …, 2003 - ACS Publications
Pages 3695, 3697. It was stated in the footnote to Scheme 1 on p 3695, in line 3 from the bottom in the right-hand column on p 3695, and in line 14 from the top in the left-hand column …
Number of citations: 2 pubs.acs.org
J Weinstock, RY Dunoff, B Sutton, B Trost… - Journal of Medicinal …, 1968 - ACS Publications
A number of 4, 7-diamino-6-phenyl-, 2, 7-diamino-6-phenyl-, and 2, 4, 7-triammo-6-arylpteridines were prepared for diuretic testing by condensation of arylacetonitriles and 4-amino-o-…
Number of citations: 8 pubs.acs.org

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